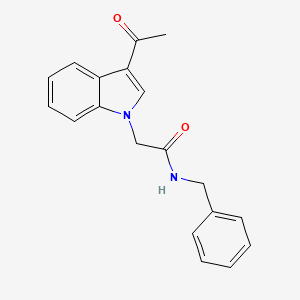

2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide

Description

2-(3-Acetyl-1H-indol-1-yl)-N-benzylacetamide is a synthetic indole derivative characterized by an acetyl group at the 3-position of the indole ring and an N-benzylacetamide side chain. The benzylacetamide moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its hydrogen-bonding and hydrophobic properties.

Properties

IUPAC Name |

2-(3-acetylindol-1-yl)-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-14(22)17-12-21(18-10-6-5-9-16(17)18)13-19(23)20-11-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQESVNAETNRJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide can be achieved through a multi-step process. One common method involves the Fischer indolisation reaction followed by N-alkylation. The Fischer indolisation reaction typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core. Subsequently, the N-alkylation step involves the reaction of the indole with benzyl halides in the presence of a base to introduce the benzylacetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction rates and yields. The choice of solvents, catalysts, and purification methods are also optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The acetyl and benzylacetamide groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Based Derivatives

N-Benzyl-2-(1H-Indol-3-yl)acetamide (CAS 73031-14-8)

- Structural Difference : Lacks the 3-acetyl group on the indole ring.

- Similar N-benzylacetamide side chain suggests comparable solubility and metabolic stability .

N-Benzyl-2-(3-Cyano-7-Ethyl-1H-Indol-1-yl)acetamide (CAS 700859-59-2)

- Structural Difference: Features a 3-cyano and 7-ethyl substituent on the indole ring.

- The 7-ethyl group introduces steric hindrance, which may reduce membrane permeability compared to the target compound .

N-(2-(1H-Indol-3-yl)ethyl)acetamide (CAS 1016-47-3)

- Structural Difference : Ethyl linker between indole and acetamide, lacking benzyl substitution.

- Implications :

Heterocyclic Analogs with N-Benzylacetamide Moieties

KC-180-2 (2-(5-(4-(Azetidin-1-yl)Phenyl)Pyridin-2-yl)-N-Benzylacetamide)

- Structural Difference : Pyridine ring replaces indole.

- Implications :

2-(2-Amino-5(6)-Nitro-1H-Benzimidazol-1-yl)-N-Benzylacetamide

- Structural Difference: Benzimidazole core with nitro and amino groups.

- Shows regioisomer-dependent bioactivity (e.g., antihyperglycemic effects), underscoring substituent positioning importance .

2-(2-Amino-1H-Imidazol-1-yl)-N-Benzylacetamide

- Structural Difference: Imidazole ring with an amino group.

- Implications: Imidazole’s basicity may alter pH-dependent solubility. Detected as a non-toxic metabolite in trypanocidal studies, suggesting detoxification pathways differ from acetylated indoles .

Biological Activity

2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its cytotoxicity, antioxidant properties, and other pharmacological effects based on recent research findings.

Chemical Structure

The compound is characterized by the following structure:

This structure includes an indole moiety, which is known for its biological significance, particularly in cancer therapy and anti-inflammatory applications.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, measuring the half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 18.8 |

| HeLa (Cervical) | 29.3 |

| A549 (Lung) | 25.0 |

| BGC-823 (Gastric) | 15.0 |

These results indicate that the compound is particularly effective against breast and gastric cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of the compound were evaluated through various assays, including the DPPH radical scavenging assay. The results indicated that this compound effectively scavenged free radicals, demonstrating significant antioxidant activity.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 30.0 |

| ABTS Scavenging | 25.5 |

These findings support the potential use of this compound in preventing oxidative stress-related diseases .

The mechanism through which this compound exerts its effects appears to involve several pathways:

- Induction of Apoptosis : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.

- Inhibition of Proliferation : It interferes with cell cycle progression, particularly in tumor cells.

- Antioxidant Defense : By enhancing the activity of endogenous antioxidants, it mitigates oxidative damage.

Case Studies

In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, confirming its potential as a therapeutic agent in breast cancer treatment .

Another investigation focused on the compound's effect on HeLa cells, where it was observed to inhibit cell migration and invasion, further supporting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide?

- Methodology : The compound can be synthesized via acylation of indole derivatives. A typical approach involves reacting indole with acetic anhydride under basic conditions (e.g., pyridine) to form the acetylated intermediate. Subsequent benzylation of the acetamide group is achieved using benzyl halides in the presence of a base (e.g., K₂CO₃) .

- Optimization : Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly impact yield. For example, Pd-catalyzed amidation (as in related indole derivatives) can enhance regioselectivity .

Q. How is the compound characterized structurally?

- Analytical Techniques :

- 1H/13C NMR : Assignments of indole protons (δ 7.0–8.5 ppm), acetyl groups (δ ~2.5 ppm), and benzyl protons (δ 4.5–5.0 ppm) .

- FT-IR : Key peaks include N–H stretch (~3300 cm⁻¹), C=O (amide I, ~1650 cm⁻¹), and aromatic C–H (~3050 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 334 for C₁₉H₁₈N₂O₂) confirm molecular weight .

Advanced Research Questions

Q. How can computational methods aid in understanding the electronic properties of this compound?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential surfaces. These correlate with experimental FT-IR/Raman data to identify reactive sites (e.g., acetyl group) .

- Case Study : For similar indole-acetamides, DFT revealed charge transfer interactions between the indole ring and substituents, influencing biological activity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Troubleshooting :

- NMR Signal Splitting : Use deuterated solvents (e.g., DMSO-d₆) to minimize exchange broadening. For overlapping peaks, 2D NMR (COSY, HSQC) clarifies connectivity .

- Crystallography Challenges : If single crystals are unattainable, compare experimental IR/Raman with computed spectra to validate tautomeric forms .

Q. How to design experiments evaluating the compound’s biological activity (e.g., antimicrobial)?

- Protocol :

- In Vitro Assays : Use microbroth dilution (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to bacterial enzymes (e.g., DNA gyrase). Validate with enzyme inhibition assays .

Q. What are the challenges in optimizing catalytic amidation for scale-up synthesis?

- Key Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.